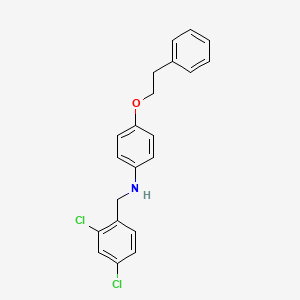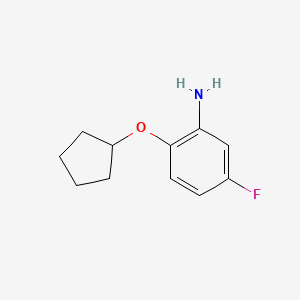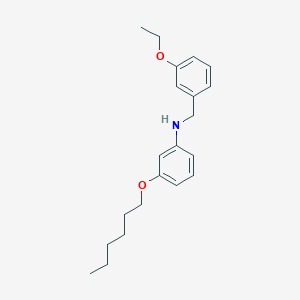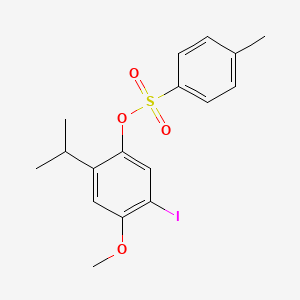![molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0](/img/structure/B1437906.png)
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
Overview
Description
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole is a heterocyclic organic compound with the molecular formula C12H13FN2 and a molecular weight of 204.24 g/mol.
Preparation Methods
The synthesis of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole typically involves the reaction of indole derivatives with fluorinated reagents under specific conditions . One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the desired indole product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole can be compared with other similar compounds, such as:
9-fluoro-1H,2H,3H,4H,5H,5aH,6H,10bH-azepino[4,3-b]indole: This compound has a similar structure but differs in the position of the fluorine atom and the arrangement of the nitrogen atoms.
Indole derivatives: These compounds share the indole core structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIRVNOWZKHGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)



![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)


![8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One](/img/structure/B1437843.png)

